molecular formula C10H11Cl3N2 B2783407 3-Amino-7-chloro-2-methylquinoline Dihydrochloride CAS No. 1296950-72-5

3-Amino-7-chloro-2-methylquinoline Dihydrochloride

Cat. No.: B2783407
CAS No.: 1296950-72-5
M. Wt: 265.56
InChI Key: CFQYTQOXEUQNJV-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-2-methylquinoline Dihydrochloride: is a chemical compound with the molecular formula C10H11Cl3N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-2-methylquinoline Dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-2-methylquinoline.

    Amination Reaction: The introduction of the amino group at the 3-position is achieved through an amination reaction. This can be done using reagents like ammonia or amines under suitable conditions.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Purification: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-chloro-2-methylquinoline Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different amine derivatives.

    Substitution: The chloro group at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 3-Amino-7-chloro-2-methylquinoline Dihydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-2-methylquinoline Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    7-Chloro-2-methylquinoline: Lacks the amino group at the 3-position.

    3-Aminoquinoline: Lacks the chloro and methyl groups.

    2-Methylquinoline: Lacks the amino and chloro groups.

Uniqueness: 3-Amino-7-chloro-2-methylquinoline Dihydrochloride is unique due to the presence of both the amino group at the 3-position and the chloro group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-chloro-2-methylquinolin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6;;/h2-5H,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYTQOXEUQNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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